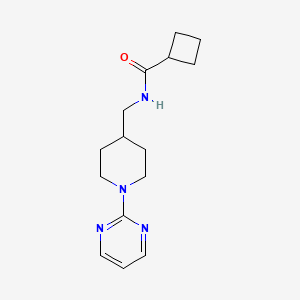

N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antifibrotische Aktivität

Die Pyrimidin-Einheit in dieser Verbindung wurde für ihre antifibrotischen Eigenschaften genutzt. Forscher haben neue 2-(Pyridin-2-yl)pyrimidin-Derivate entwickelt und synthetisiert und deren Wirkung auf immortalisierte Ratten-Leber-Sternzellen (HSC-T6) untersucht. Unter diesen Derivaten zeigten Verbindungen wie Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q) potente antifibrotische Aktivitäten, die etablierte Medikamente wie Pirfenidon und Bipy55′DC übertrafen . Diese Ergebnisse deuten darauf hin, dass diese Verbindung ein vielversprechender Kandidat für die Entwicklung neuer antifibrotischer Medikamente sein könnte.

Targeting der Wnt β-Catenin-Signalgebung

In einer Hochdurchsatz-Screening-Kampagne wurde eine Verbindung mit einer 2-Aminopyrimidin-Vorlage (ähnlich unserer Verbindung) entdeckt. Sie zielte effektiv auf das zelluläre Nachrichtenübertragungssystem Wnt β-Catenin ab, das eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt, einschließlich der Knochengesundheit .

Antituberkulose-Aktivität

Substituierte N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate, die strukturell mit unserer Verbindung verwandt sind, wurden auf ihre Antituberkulose-Aktivität gegen Mycobacterium tuberculosis H37Ra untersucht. Diese Derivate versprechen als potenzielle Mittel im Kampf gegen Tuberkulose .

Antikrebs-Potenzial

Obwohl spezifische Studien zu unserer Verbindung begrenzt sind, haben ähnliche Pyrimidin-basierte Moleküle Antitumoraktivität gezeigt. Weitere Untersuchungen könnten ihr Potenzial in der Krebstherapie erforschen .

Leukämie-Behandlung

Imatinib, ein Therapeutikum zur Behandlung von Leukämie, hemmt Tyrosinkinasen. Obwohl es nicht direkt mit unserer Verbindung verwandt ist, kann das Verständnis der strukturellen Merkmale solcher Moleküle die Medikamentenentwicklung und -entwicklung beeinflussen .

Andere pharmakologische Aktivitäten

Angesichts der Vielseitigkeit des Pyrimidin-Kerns ist es wert, andere potenzielle Anwendungen zu untersuchen, darunter antimikrobielle, antivirale und andere therapeutische Aktivitäten .

Wirkmechanismus

Target of Action

The primary target of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide Similar compounds with a piperidine structure have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling pathways, which are often implicated in the development and progression of cancer .

Mode of Action

The exact mode of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide It’s worth noting that compounds with similar structures have been shown to inhibit tyrosine kinases by binding to the kinase’s active site, thereby preventing the phosphorylation process that is essential for the kinase’s activity .

Biochemical Pathways

The specific biochemical pathways affected by N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide The inhibition of tyrosine kinases can affect several downstream pathways, including the pi3k/akt pathway . This pathway is involved in cell survival, growth, and proliferation, and its deregulation is frequently observed in various types of cancer .

Pharmacokinetics

The pharmacokinetic properties of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide Similar compounds have been reported to have issues with rapid clearance and low oral bioavailability due to metabolism in vivo . These factors can significantly impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide The inhibition of tyrosine kinases can lead to a decrease in cell proliferation and survival, which could potentially result in the inhibition of tumor growth .

Biochemische Analyse

Biochemical Properties

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide interacts with PKB, a key component of intracellular signaling pathways regulating growth and survival . It acts as an ATP-competitive inhibitor, showing up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Cellular Effects

The compound influences cell function by modulating signaling through PKB . It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting PKB, which is frequently deregulated in cancer .

Molecular Mechanism

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide exerts its effects at the molecular level by competitively inhibiting ATP, thereby preventing the activation of PKB . This results in changes in gene expression and enzyme activity, affecting cellular processes such as proliferation and survival .

Temporal Effects in Laboratory Settings

While specific temporal effects of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide are not mentioned in the available literature, it’s known that the compound is a potent inhibitor of PKB, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its role as a potent inhibitor of PKB, it’s likely that its effects would vary with dosage .

Metabolic Pathways

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is involved in the PI3K-PKB signaling pathway . It interacts with PKB, affecting the phosphorylation of several enzyme or transcription factor substrates .

Transport and Distribution

Given its role as a PKB inhibitor, it’s likely that it interacts with transporters or binding proteins involved in this pathway .

Subcellular Localization

Given its role in the PI3K-PKB signaling pathway, it’s likely that it’s localized to areas of the cell where this pathway is active .

The information provided is based on the current understanding and available literature .

Eigenschaften

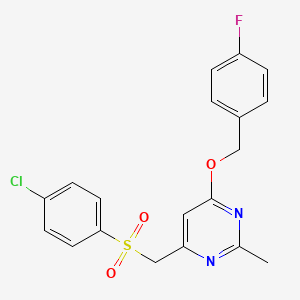

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c20-14(13-3-1-4-13)18-11-12-5-9-19(10-6-12)15-16-7-2-8-17-15/h2,7-8,12-13H,1,3-6,9-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUHQNAVLKYOHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2561077.png)

![N-(1-cyano-1-methylethyl)-2-[(3-ethynylphenyl)[(methylcarbamoyl)methyl]amino]-N-methylacetamide](/img/structure/B2561078.png)

![3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid](/img/structure/B2561081.png)

![(2S)-N-Methyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2561087.png)

![(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2561089.png)

![(8-methyl-2-oxo-3-(m-tolylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate](/img/structure/B2561093.png)